
3-Chloro-2-propoxypyridin-4-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-propoxypyridin-4-OL is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a chlorine atom at the third position, a propoxy group at the second position, and a hydroxyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-propoxypyridin-4-OL can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropyridine with propyl alcohol in the presence of a base, followed by oxidation to introduce the hydroxyl group at the fourth position. The reaction conditions typically involve:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethyl sulfoxide or ethanol
Temperature: 80-100°C
Oxidizing Agent: Hydrogen peroxide or potassium permanganate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Common industrial methods include:
Catalysts: Palladium or platinum-based catalysts
Reaction Conditions: High-pressure reactors with controlled temperature and pressure
化学反应分析
Types of Reactions
3-Chloro-2-propoxypyridin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted pyridine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium azide, thiourea
Major Products
Oxidation: 3-Chloro-2-propoxypyridin-4-one
Reduction: 2-Propoxypyridin-4-OL
Substitution: 3-Amino-2-propoxypyridin-4-OL, 3-Thio-2-propoxypyridin-4-OL
科学研究应用
3-Chloro-2-propoxypyridin-4-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Chloro-2-propoxypyridin-4-OL involves its interaction with specific molecular targets. The hydroxyl group at the fourth position can form hydrogen bonds with biological molecules, while the chlorine atom and propoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-Chloro-2-methoxypyridin-4-OL
- 3-Chloro-2-ethoxypyridin-4-OL
- 3-Chloro-2-butoxypyridin-4-OL
Uniqueness
3-Chloro-2-propoxypyridin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propoxy group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications. Additionally, the presence of the hydroxyl group at the fourth position enhances its reactivity and potential for forming hydrogen bonds.
属性
IUPAC Name |
3-chloro-2-propoxy-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-2-5-12-8-7(9)6(11)3-4-10-8/h3-4H,2,5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEHXJCEGZVXHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=O)C=CN1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
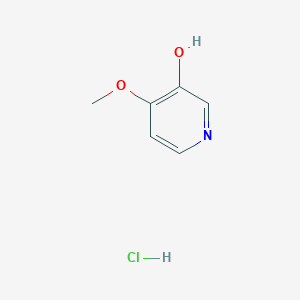
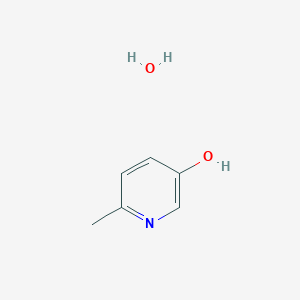
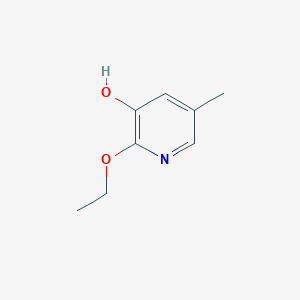

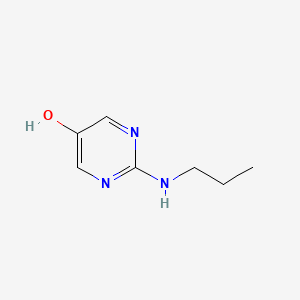

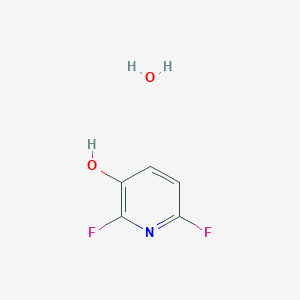
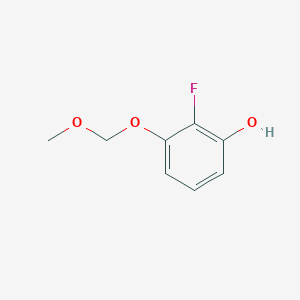

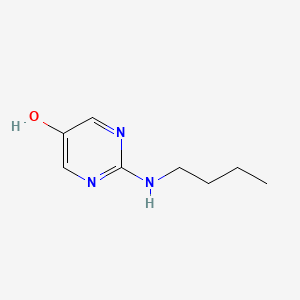
![2-[(Ethylamino)methyl]-3-fluorophenol](/img/structure/B8032427.png)
![2-[(2-Methoxyethyl)amino]pyrimidin-5-OL](/img/structure/B8032430.png)


